4-(1H-tetrazol-1-yl)phenyl 3-propoxybenzoate

Catalog No.
S11739983
CAS No.
M.F
C17H16N4O3
M. Wt
324.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(1H-tetrazol-1-yl)phenyl 3-propoxybenzoate

Product Name

4-(1H-tetrazol-1-yl)phenyl 3-propoxybenzoate

IUPAC Name

[4-(tetrazol-1-yl)phenyl] 3-propoxybenzoate

Molecular Formula

C17H16N4O3

Molecular Weight

324.33 g/mol

InChI

InChI=1S/C17H16N4O3/c1-2-10-23-16-5-3-4-13(11-16)17(22)24-15-8-6-14(7-9-15)21-12-18-19-20-21/h3-9,11-12H,2,10H2,1H3

InChI Key

QEIUTMTWIYYCQZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)OC2=CC=C(C=C2)N3C=NN=N3

4-(1H-tetrazol-1-yl)phenyl 3-propoxybenzoate is a synthetic compound characterized by its unique structural features, which include a tetrazole ring and a propoxybenzoate moiety. The molecular formula of this compound is C17_{17}H16_{16}N4_4O3_3, and it has a molecular weight of approximately 324.33 g/mol . The presence of the tetrazole ring contributes to its potential biological activity, making it a subject of interest in medicinal chemistry.

Typical for esters and tetrazoles. Key reactions include:

  • Hydrolysis: Under acidic or basic conditions, 4-(1H-tetrazol-1-yl)phenyl 3-propoxybenzoate can hydrolyze to yield 4-(1H-tetrazol-1-yl)phenol and propoxybenzoic acid.
  • Substitution Reactions: The aromatic rings can undergo electrophilic aromatic substitution, allowing for the introduction of additional functional groups.
  • Reduction: The tetrazole ring can be reduced to yield corresponding amines under specific conditions .

4-(1H-tetrazol-1-yl)phenyl 3-propoxybenzoate exhibits potential biological activities, particularly in pharmacology. Compounds containing tetrazole rings are known for their diverse pharmacological profiles, including anti-inflammatory, antimicrobial, and anticancer properties. The tetrazole moiety may interact with biological targets such as enzymes and receptors, influencing various metabolic pathways .

The synthesis of 4-(1H-tetrazol-1-yl)phenyl 3-propoxybenzoate typically involves multi-step organic synthesis techniques. A common method includes:

  • Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate amine with sodium azide and an ortho-carboxylic acid derivative under controlled conditions.
  • Esterification: The resulting tetrazole compound is then reacted with propoxybenzoic acid chloride or an equivalent reagent to form the ester linkage .
  • Purification: The final product is purified through recrystallization or chromatography to obtain the desired purity and yield.

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development targeting specific diseases.
  • Agricultural Chemistry: It could be explored for use as a pesticide or herbicide due to its potential bioactivity against pathogens.
  • Material Science: Its unique chemical structure may lend itself to applications in developing novel materials with specific properties .

Studies on the interactions of 4-(1H-tetrazol-1-yl)phenyl 3-propoxybenzoate with biological macromolecules are crucial for understanding its mechanism of action. Preliminary studies suggest that it may bind to specific enzymes or receptors, modulating their activity. Such interactions can be analyzed using techniques like molecular docking simulations and biochemical assays to elucidate its pharmacodynamics and pharmacokinetics .

Several compounds share structural similarities with 4-(1H-tetrazol-1-yl)phenyl 3-propoxybenzoate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-(1H-tetrazol-5-yl)phenyl 4-propoxybenzoateC17_{17}H16_{16}N4_4O3_3Contains a different substitution pattern on the phenyl ring
5-(4-fluorophenyl)-1H-tetrazoleC7_{7}H5_{5}FN_{N}Lacks ester functionality but retains the tetrazole structure
Benzoyl tetrazolesVariesGenerally used in medicinal chemistry for their bioactivity

The uniqueness of 4-(1H-tetrazol-1-yl)phenyl 3-propoxybenzoate lies in its specific combination of functional groups that may confer distinct biological activities compared to these similar compounds.

Multi-step Synthesis Pathways

Tetrazole Ring Formation Strategies

The tetrazole moiety in 4-(1H-tetrazol-1-yl)phenyl 3-propoxybenzoate is typically synthesized via [3+2] cycloaddition between organic azides and nitriles. Two primary methodologies dominate:

  • Pinner Reaction: This classical method involves reacting sodium azide with nitriles in the presence of a buffered acid (e.g., triethylammonium chloride) to yield 5-substituted 1H-tetrazoles [2] [4]. For example, 4-cyanophenyl derivatives can undergo cycloaddition with sodium azide under acidic conditions to form the 1H-tetrazol-1-yl group. Density functional theory (DFT) studies suggest a stepwise mechanism involving nitrile activation to form an imidoyl azide intermediate, which cyclizes to the tetrazole [4].

  • Metal-Catalyzed Cycloaddition: Transition metals such as zinc bromide (ZnBr₂) accelerate the reaction by polarizing the nitrile group, enhancing electrophilicity. This approach reduces reaction times and improves regioselectivity, particularly for electron-deficient nitriles [4].

  • Microwave-Assisted Synthesis: Recent adaptations use microwave irradiation to achieve rapid tetrazole formation. For instance, 4-azidophenylacetonitrile derivatives heated under microwave conditions yield tetrazolo[1,5-a]quinoline analogs in 60–80% yields [1].

Esterification Techniques for Propoxybenzoate Moiety

The 3-propoxybenzoate group is introduced via sequential alkylation and esterification:

  • Propylation of 3-Hydroxybenzoic Acid:

    • 3-Hydroxybenzoic acid is treated with 1-bromopropane in the presence of potassium carbonate (K₂CO₃) to form 3-propoxybenzoic acid.
    • Reaction Conditions: 80°C, DMSO:H₂O (7:3), 12 hours (yield: 85–90%) [1].
  • Acid Chloride Formation:

    • 3-Propoxybenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
  • Esterification with 4-(1H-Tetrazol-1-yl)phenol:

    • The acid chloride reacts with 4-(1H-tetrazol-1-yl)phenol in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base.
    • Alternative Method: Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) [3].

Catalytic Systems and Reaction Kinetics

Catalytic Systems

StepCatalystSolvent SystemTemperature (°C)Yield (%)
Tetrazole FormationZnBr₂DMF10078
EsterificationH₂SO₄TolueneReflux65
PropylationK₂CO₃DMSO:H₂O (7:3)8090

Kinetic Insights:

  • Tetrazole formation follows second-order kinetics, with rate constants (k) increasing with electron-withdrawing substituents on the nitrile [4].
  • Esterification exhibits pseudo-first-order behavior, limited by nucleophilic attack of the phenol on the acid chloride.

Purification and Yield Optimization Challenges

Key Challenges:

  • Byproduct Formation in Tetrazole Synthesis:
    • Competing triazole formation occurs if azide-nitrile cycloaddition is incomplete. Chromatographic separation (ethyl acetate/hexane, 1:4) resolves this [1].
  • Ester Hydrolysis:
    • Residual water in esterification reactions leads to hydrolysis. Anhydrous MgSO₄ drying and low-temperature storage mitigate this [3].

Yield Optimization Strategies:

  • Solvent Effects: Polar aprotic solvents (e.g., DMSO) enhance tetrazole cycloaddition rates by stabilizing intermediate charges [1].
  • Stoichiometric Adjustments: A 1.2:1 molar ratio of acid chloride to phenol maximizes esterification yields (75–80%) [3].

Thermal Decomposition Temperature Characteristics

The thermal stability of 4-(1H-tetrazol-1-yl)phenyl 3-propoxybenzoate is fundamentally influenced by the presence of the tetrazole moiety, which represents the primary thermal vulnerability within the molecular structure. Research on related tetrazole derivatives reveals critical thermal decomposition patterns that provide insight into the expected behavior of this compound [1] [2] [3].

Tetrazole-containing compounds typically exhibit thermal decomposition initiation temperatures ranging from 190°C to 250°C, with the specific value dependent on substituent effects and intermolecular stabilization [2] [3]. For phenyl-substituted tetrazole derivatives, thermal decomposition generally commences between 220°C and 240°C, with the phenyl ring providing moderate thermal stabilization compared to alkyl substituents [2]. The compound 1-phenyl-1H-tetrazole demonstrates thermal decomposition onset at approximately 226°C, with exothermic decomposition proceeding through nitrogen elimination mechanisms [2].

The propoxybenzoate ester component contributes additional thermal considerations. Benzoate esters typically exhibit thermal stability superior to that of tetrazole rings, with decomposition temperatures often exceeding 300°C [4] [5]. The propoxy substituent introduces moderate flexibility and steric effects that may influence the overall thermal profile through conformational changes under elevated temperature conditions.

Thermogravimetric Analysis Characteristics

Thermogravimetric analysis of tetrazole-phenyl compounds reveals distinctive multi-stage decomposition patterns. The initial thermal event typically corresponds to the degradation of the tetrazole ring structure, proceeding through nitrogen elimination pathways [6] [7]. This process generates nitrogen gas as the primary gaseous product, accompanied by formation of nitrile intermediates [3] [6].

Temperature Range (°C)Mass Loss ProcessExpected Products
25-150Moisture desorption [8]Water vapor
190-250Tetrazole ring decomposition [2] [3]Nitrogen gas, nitrile intermediates
250-350Ester bond cleavage [4]Propanol, carbon dioxide
350-450Aromatic degradation [6]Various organic fragments

The thermal decomposition mechanism of tetrazole derivatives proceeds primarily through unimolecular nitrogen elimination reactions rather than hydrazoic acid elimination pathways [3]. This mechanism results in activation energies typically ranging from 225 to 275 kilojoules per mole for the rate-limiting decomposition step [9].

Differential Scanning Calorimetry Response

Differential scanning calorimetry studies of related tetrazole-phenyl compounds demonstrate characteristic endothermic and exothermic transitions. The initial thermal response typically includes a glass transition or pre-melting event, followed by melting of the crystalline phase [10] [11]. The melting process for substituted phenyl tetrazoles generally occurs between 120°C and 180°C, depending on the substitution pattern and intermolecular interactions [11].

The decomposition of tetrazole rings generates significant exothermic heat release, with enthalpy values ranging from 1000 to 1800 joules per gram for various tetrazole derivatives [7] [9]. This exothermic character reflects the high nitrogen content and associated energetic nature of tetrazole decomposition reactions.

Kinetic Parameters and Thermal Stability Assessment

Thermal decomposition kinetics of tetrazole compounds follow complex multi-step mechanisms. The rate-limiting step typically involves nitrogen elimination from the tetrazole ring, characterized by activation energies in the range of 200-300 kilojoules per mole [9]. The decomposition process exhibits significant dependence on heating rate, with higher heating rates generally shifting decomposition temperatures to higher values due to kinetic effects [12].

Temperature-programmed experiments reveal that the thermal stability of phenyl tetrazole derivatives can be enhanced through substitution effects. Electron-withdrawing groups on the phenyl ring tend to destabilize the tetrazole moiety, while electron-donating substituents provide moderate stabilization [13]. The propoxybenzoate substituent, containing both electron-donating ether oxygen and electron-withdrawing carbonyl functionalities, likely provides intermediate stabilization effects.

Solubility Behavior in Organic Solvents

Solubility Profile in Polar Organic Solvents

The solubility characteristics of 4-(1H-tetrazol-1-yl)phenyl 3-propoxybenzoate reflect the amphiphilic nature of the molecule, containing both polar tetrazole and ester functionalities alongside hydrophobic aromatic regions. Compounds of this structural class typically demonstrate enhanced solubility in polar organic solvents compared to purely aromatic or aliphatic systems [14] [15].

Polar protic solvents such as ethanol and methanol provide favorable solvation environments for the tetrazole nitrogen atoms and ester carbonyl oxygen through hydrogen bonding interactions [16] [14]. The solubility in alcoholic solvents generally increases with decreasing alcohol chain length, reflecting the enhanced polarity and hydrogen bonding capacity of lower alcohols [14]. Methanol typically provides the highest solubility among the alcohol series, followed by ethanol and higher alcohols in decreasing order.

Polar aprotic solvents including dimethyl sulfoxide, dimethylformamide, and acetonitrile offer excellent solvation for the compound through dipole-dipole interactions with the polar functional groups [17] [18]. These solvents effectively solvate both the tetrazole ring system and the ester linkage without competing hydrogen bonding effects. Dimethyl sulfoxide demonstrates particularly high solvating power for heteroaromatic compounds containing nitrogen functionalities [17].

Solubility in Non-Polar and Moderately Polar Solvents

The aromatic content of 4-(1H-tetrazol-1-yl)phenyl 3-propoxybenzoate provides significant solubility in aromatic solvents such as benzene, toluene, and xylene through π-π stacking interactions between the aromatic rings [19] [20]. The compound likely exhibits moderate to good solubility in these solvents, with toluene typically providing better solvation than benzene due to its slightly higher polarity [20].

Ester solvents including ethyl acetate and propyl acetate demonstrate favorable interactions with the propoxybenzoate moiety through dipole interactions and London dispersion forces [19] [21]. The structural similarity between the propoxy group and common ester solvents enhances miscibility through favorable solute-solvent interactions. Ethyl acetate, with its moderate polarity and good solvating properties for both polar and non-polar regions, likely provides excellent solubility for the compound [21].

Solvent CategoryExpected SolubilityInteraction Mechanism
MethanolHigh [16] [14]Hydrogen bonding, dipole interactions
EthanolHigh [14]Hydrogen bonding, dipole interactions
Dimethyl sulfoxideVery high [17]Strong dipole interactions
Ethyl acetateHigh [19] [21]Dipole interactions, ester compatibility
TolueneModerate [19] [20]π-π stacking, aromatic interactions
DichloromethaneModerate [22]Dipole interactions, moderate polarity

Aqueous Solubility Characteristics

The aqueous solubility of 4-(1H-tetrazol-1-yl)phenyl 3-propoxybenzoate is expected to be limited due to the predominance of hydrophobic aromatic character within the molecular structure. Tetrazole derivatives generally exhibit poor water solubility unless significant polar substitution is present [23] [24]. The compound's log P value of approximately 3.5 indicates predominantly lipophilic character with limited aqueous partition [25].

The tetrazole ring provides some hydrophilic character through its nitrogen atoms, which can participate in hydrogen bonding with water molecules [23]. However, this polar contribution is insufficient to overcome the hydrophobic influence of the two aromatic rings and the propyl ether chain. The estimated aqueous solubility likely falls below 0.1 milligrams per milliliter at ambient temperature.

pH effects on aqueous solubility may be minimal for this compound, as the tetrazole ring in the 1-substituted form does not readily protonate under physiological pH conditions [26]. However, extreme pH conditions might influence the stability of the ester linkage, potentially affecting both solubility and chemical integrity.

Temperature Effects on Solubility

Solubility of organic compounds in various solvents typically increases with temperature according to thermodynamic principles [27]. For 4-(1H-tetrazol-1-yl)phenyl 3-propoxybenzoate, elevated temperatures would be expected to enhance dissolution in most organic solvents through increased molecular motion and reduced crystalline stability [21].

The temperature dependence of solubility follows approximate exponential relationships, with typical solubility increases of 10-50% per 20°C temperature rise for organic compounds in compatible solvents [27]. Polar solvents generally show more pronounced temperature effects due to enhanced dipole interactions at elevated temperatures.

Care must be exercised when using elevated temperatures to enhance solubility, as thermal decomposition of the tetrazole moiety becomes significant above 200°C [3]. Practical solubility enhancement through heating should be limited to temperatures below 150°C to maintain chemical integrity.

Crystallinity and Phase Transition Analysis

Crystal Structure and Packing Arrangements

The crystalline structure of 4-(1H-tetrazol-1-yl)phenyl 3-propoxybenzoate is influenced by multiple intermolecular interaction modes arising from its complex molecular architecture. Tetrazole-containing compounds typically crystallize in arrangements that maximize nitrogen-based intermolecular interactions while accommodating the steric requirements of aromatic substituents [28] [29] [30].

X-ray diffraction studies of related tetrazole-phenyl compounds reveal characteristic structural features that provide insight into the expected crystalline behavior. The tetrazole ring and phenyl substituents generally adopt near-perpendicular orientations, with dihedral angles ranging from 60° to 95° [30] [31] [32]. This perpendicular arrangement minimizes steric hindrance while allowing optimal packing efficiency in the crystal lattice.

The crystal packing is typically dominated by weak intermolecular hydrogen bonds of the type C-H···N, involving tetrazole nitrogen atoms as acceptors and aromatic or aliphatic hydrogen atoms as donors [33] [32]. These interactions, while individually weak, collectively provide significant stabilization of the crystal structure through cooperative effects.

Structural ParameterTypical RangeSpecific Examples
Tetrazole-phenyl dihedral angle60-95° [30] [31]1-phenyl tetrazole: 64.5° [32]
Intermolecular N···H distances2.4-2.8 Å [33]Typical hydrogen bonding range
Crystal density1.3-1.6 g/cm³ [32] [34]Representative tetrazole compounds
Unit cell volume400-800 ų [32]Small molecule tetrazole derivatives

Polymorphism and Phase Behavior

Tetrazole derivatives demonstrate significant propensity for polymorphism due to the multiple conformational states accessible to the flexible molecular framework [35] [36]. The combination of tetrazole ring planarity with phenyl ring rotation and ester group flexibility provides numerous possible crystal packing arrangements.

Polymorphic behavior in related compounds often involves conformational changes in the tetrazole-phenyl orientation [35] [36]. Different polymorphs may exhibit 'C-shaped' versus 'S-shaped' molecular conformations, leading to distinct crystal systems with different physical properties. These conformational polymorphs typically demonstrate reversible interconversion under thermal stress.

Phase transition temperatures for tetrazole-containing compounds generally occur between ambient temperature and the melting point, with transition enthalpies ranging from 1-10 kilojoules per mole [35]. The relatively low energetic barriers reflect the weak intermolecular forces governing crystal packing in these systems.

Crystal Growth and Morphology

The crystal morphology of 4-(1H-tetrazol-1-yl)phenyl 3-propoxybenzoate likely reflects the anisotropic intermolecular interactions present in the structure. Tetrazole compounds frequently crystallize as prismatic or needle-like crystals due to preferential growth along directions of strong intermolecular interaction [37] [38].

Solvent effects during crystallization significantly influence crystal habit and polymorphic outcome [37]. Polar solvents tend to favor crystal forms with exposed tetrazole functionalities, while aromatic solvents may stabilize structures with π-π stacking interactions between phenyl rings. The choice of crystallization solvent therefore provides a mechanism for polymorph control.

Crystal nucleation and growth rates depend critically on supersaturation levels and temperature gradients [36]. Slow crystallization from dilute solutions typically yields well-formed crystals suitable for structural analysis, while rapid precipitation may produce microcrystalline or amorphous materials with reduced crystallinity.

Thermal Crystalline Transitions

Thermal analysis of tetrazole crystals reveals various phase transition phenomena that occur below the decomposition temperature [35] [10]. These transitions may include polymorphic conversions, order-disorder transitions, and premelting phenomena that influence the thermal profile.

Polymorphic transitions in tetrazole compounds are often reversible and occur with relatively small enthalpy changes [35]. The transition temperatures typically fall within 50-100°C of the melting point, though some systems demonstrate room temperature polymorphic stability.

Differential scanning calorimetry studies reveal that heating rate significantly affects the observation of phase transitions [10] [12]. Rapid heating may kinetically suppress certain transitions, while slow heating allows equilibration between polymorphic forms. This heating rate dependence necessitates careful experimental design for complete thermal characterization.

XLogP3

3.5

Hydrogen Bond Acceptor Count

6

Exact Mass

324.12224039 g/mol

Monoisotopic Mass

324.12224039 g/mol

Heavy Atom Count

24

Dates

Modify: 2024-08-09

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